Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)

4'-Nitro-1,1'-biphenyl-4-carboxylic acid is a biphenyl derivative featuring a nitro group at the 4'-position and a carboxylic acid moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and liquid crystal materials. Its nitro and carboxyl functional groups allow for further derivatization, enabling applications in cross-coupling reactions, amide formations, and other transformations. The compound exhibits good stability under standard conditions and is compatible with a range of solvents, facilitating its use in laboratory and industrial settings. Its well-defined structure and reactivity make it a valuable building block for advanced chemical synthesis.
4'-Nitro1,1'-biphenyl-4-carboxylic Acid structure
92-89-7 structure
Product name:4'-Nitro1,1'-biphenyl-4-carboxylic Acid
CAS No:92-89-7
MF:C13H9NO4
Molecular Weight:243.214863538742
MDL:MFCD00043911
CID:806763
PubChem ID:66723

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
    • [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-
    • 4-(4-nitrophenyl)benzoic acid
    • 4-carboxy-4'-nitrobiphenyl
    • 4-Nitro-4'-biphenylcarboxylic acid
    • 4'-Nitro-biphenyl-4-carbonsaeure
    • 4'-Nitro-biphenyl-4-carboxylic acid
    • 4'-Nitrodiphenyl-4-carboxylic acid
    • 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid
    • 4'-Nitrobiphenyl-4-carboxylic acid
    • [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
    • 4-(4'-nitrophenyl)benzoic acid
    • (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-
    • 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid
    • NSC210796
    • PubChem10301
    • 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)
    • 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)
    • 4-Carboxy-4′-nitrobiphenyl
    • 4-Nitro-4′-biphenylcarboxylic acid
    • 4′-Nitro-1,1′-biphenyl-4-carboxylic acid
    • 4′-Nitrobiphenyl-4-carboxylic acid
    • NSC 210796
    • EINECS 202-201-0
    • CS-0157586
    • EU-0067976
    • BDBM50060973
    • CHEMBL109066
    • NSC-210796
    • LM5ZA4XV5M
    • 4''-Nitro-biphenyl-4-carboxylic acid
    • Oprea1_448442
    • 4-Biphenylcarboxylic acid, 4'-nitro-
    • A10919
    • AKOS001593415
    • 4-nitro-4'-biphenyl carboxylic acid
    • 92-89-7
    • MFCD00043911
    • 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid
    • SCHEMBL628405
    • 4'-nitro[1,1-biphenyl]-4-carboxylic acid
    • 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid
    • [1, 4'-nitro-
    • SY064945
    • DTXSID6059073
    • 4'-nitro-1,1'-biphenyl-4-carboxylic acid
    • 3X-0716
    • NS00039502
    • 4'-Nitro1,1'-biphenyl-4-carboxylic Acid
    • MDL: MFCD00043911
    • インチ: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)
    • InChIKey: LYINHPAEAYJDIR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O

計算された属性

  • 精确分子量: 243.05300
  • 同位素质量: 243.053158
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 309
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1
  • XLogP3: 3.5

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 350°
  • Boiling Point: 450.2±28.0 °C at 760 mmHg
  • フラッシュポイント: 194.2±12.5 °C
  • Refractive Index: 1.637
  • PSA: 83.12000
  • LogP: 3.48320
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Security Information

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044317-500mg
4'-Nitro1,1'-biphenyl-4-carboxylic Acid
92-89-7 >95%
500mg
2876.0CNY 2021-07-13
eNovation Chemicals LLC
D519670-5g
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
92-89-7 97%
5g
$1785 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N92830-5g
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
92-89-7 95%
5g
¥168.0 2024-07-19
abcr
AB157689-10 g
4'-Nitro[1,1'-biphenyl]-4-carboxylic acid; .
92-89-7
10g
€229.40 2022-06-11
TRC
N494775-1g
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid
92-89-7
1g
$ 170.00 2022-06-03
Fluorochem
080150-1g
4'-Nitrobiphenyl-4-carboxylic acid
92-89-7 95%
1g
£67.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044317-5g
4'-Nitro1,1'-biphenyl-4-carboxylic Acid
92-89-7 >95%
5g
15476.0CNY 2021-07-05
TRC
N494775-250mg
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid
92-89-7
250mg
$69.00 2023-05-17
TRC
N494775-1000mg
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid
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Alichem
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4'-Nitro1,1'-biphenyl-4-carboxylic Acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
Reference
Preparation of siaololigosaccharides as antagonist for both E- and P-selectins
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  FibreCat 1007 Solvents: Ethanol ,  1,2-Dimethoxyethane ,  Water ;  rt → 60 °C; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) ,  Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ;  18 h, rt
Reference
Minimization of palladium content in Suzuki cross-coupling reactions
Tye, Heather; Whittaker, Mark; Ramdeehul, Shailesh, Combinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Nitric acid ;  1 h, cooled
Reference
Preparation of biphenyl-4-yl amino acid derivatives for the treatment of obesity
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Thermodynamic properties of nitro derivatives of diphenyl ether and biphenyl
Tkachenko, Ekaterina S.; Druzhinina, Anna I.; Avramenko, Natal'ya V.; Varushchenko, Raisa M.; Emelina, Anna L.; et al, Vestnik Moskovskogo Universiteta, 2011, 52(5), 341-351

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  rt; rt → 80 °C; 6 h, 80 °C
Reference
Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium chloride Solvents: Tetrahydrofuran ;  6 h, rt → 80 °C
Reference
Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Water ;  rt → reflux
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ;  acidified
Reference
Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: 2491671-54-4 Solvents: Methanol ;  1.5 MPa, rt → 55 °C; 12 h, 1.5 MPa, 55 °C
Reference
Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidation
Dong, Anwang; Wang, Dongxu; Dai, Tingting; Chen, Qi; Feng, Lijuan; et al, Advanced Composites and Hybrid Materials, 2018, 1(4), 696-704

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Reference
Preparation of hetero-bifunctional naphthalene and glycomimetic compounds for selectin inhibition
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 11
1.2 Reagents: Sodium hypochlorite ;  20 min, 60 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide ;  pH 10 - 11
Reference
Synthesis method for reduction of vat yellow F3GC
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → reflux; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
Reference
Preparation of amino acid derivatives as inhibitors of protein isoprenyl transferases
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 6 h, 80 °C
Reference
Compounds and methods for inhibiting selectin-mediated function
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Preparation of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides as Factor Xa inhibitors
, United States, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  overnight, reflux
Reference
Preparation of tetrahydro-isoquinolines as copper chelators useful in therapy of Alzheimer's and Wilson's diseases
, European Patent Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA)
Venkatraj, Muthusamy; Messagie, Jonas; Joossens, Jurgen; Lambeir, Anne-Marie; Haemers, Achiel; et al, Bioorganic & Medicinal Chemistry, 2012, 20(4), 1557-1568

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Nitric acid ;  cooled; 1 h, cooled
1.2 Solvents: Ethanol ;  2 h, reflux
Reference
Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents
Lu, Chenshu; Tang, Ke; Li, Yan; Li, Peng; Lin, Ziyun; et al, European Journal of Medicinal Chemistry, 2014, 77, 351-360

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 22 h, rt
Reference
Photoactivatable HNO-releasing compounds using the retro-Diels-Alder reaction
Adachi, Yusuke; Nakagawa, Hidehiko; Matsuo, Kazuya; Suzuki, Takayoshi; Miyata, Naoki, Chemical Communications (Cambridge, 2008, (41), 5149-5151

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladate(2-), [[3,3′-[1,4-butanediylbis[(imino-κN)methylene]]bis[4-(hydroxy-κO)… Solvents: Water ;  2 h, 80 °C
Reference
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air
Bunda, Szilvia ; Udvardy, Antal ; Voronova, Krisztina ; Joo, Ferenc, Journal of Organic Chemistry, 2018, 83(24), 15486-15492

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ;  neutralized
Reference
Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophore
Miura, Chihiro; Kiyama, Masahiro; Iwano, Satoshi; Ito, Kazuto; Obata, Rika; et al, Tetrahedron, 2013, 69(46), 9726-9734

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ;  1 h, cooled
Reference
Preparation of biphenyl-4-ylcarbonyl amino acid derivatives for the treatment of obesity
, World Intellectual Property Organization, , ,

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 関連文献

4'-Nitro1,1'-biphenyl-4-carboxylic Acidに関する追加情報

4'-Nitro1,1'-biphenyl-4-carboxylic Acid: A Comprehensive Overview

4'-Nitro1,1'-biphenyl-4-carboxylic Acid, also known by its CAS number 92-89-7, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and diverse applications in various scientific domains. The molecule consists of a biphenyl system with a nitro group at the 4' position and a carboxylic acid group at the 4 position, making it a versatile building block for further chemical modifications.

Recent studies have highlighted the potential of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid in drug discovery. Researchers have explored its role as a precursor for developing bioactive compounds with potential therapeutic applications. For instance, its ability to act as a ligand in metalloenzyme inhibition has been investigated, showcasing its relevance in pharmacological research. The compound's structural flexibility allows for easy functionalization, which is crucial for tailoring its properties to specific biological targets.

In the realm of materials science, 4'-Nitro1,1'-biphenyl-4-carboxylic Acid has been utilized as a precursor for synthesizing advanced materials. Its biphenyl structure contributes to π-conjugation, which is beneficial for applications in organic electronics. Recent advancements have demonstrated its use in creating high-performance organic semiconductors, which are essential components in modern electronic devices such as flexible displays and sensors.

The environmental impact of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid has also been a topic of interest. Studies have focused on its degradation pathways under various environmental conditions. Research indicates that the compound undergoes microbial degradation in soil and water systems, reducing its persistence in the environment. This information is critical for assessing its ecological risks and ensuring sustainable practices in its production and use.

The synthesis of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid involves multi-step chemical reactions that require precise control over reaction conditions. Recent innovations in synthetic methodologies have improved the yield and purity of this compound. For example, the use of catalytic systems has enabled more efficient coupling reactions, making the synthesis process more environmentally friendly and cost-effective.

In conclusion, 4'-Nitro1,1'-biphenyl-4-carboxylic Acid, with its CAS number 92-89-7, stands out as a valuable compound with wide-ranging applications across multiple disciplines. Its structural features make it an ideal candidate for further research and development in drug discovery, materials science, and environmental studies. As scientific advancements continue to unfold, this compound is expected to play an even more pivotal role in shaping future innovations.

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